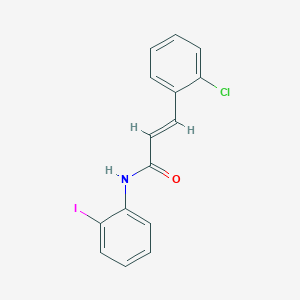
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide
描述
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide, also known as CIAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a useful tool in the study of protein-protein interactions.
作用机制
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide works by covalently binding to cysteine residues in proteins. This binding occurs through a Michael addition reaction between the acrylamide group of 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide and the thiol group of cysteine. This covalent bond is stable and irreversible, allowing for long-term tracking of protein movements and interactions.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is stable in a variety of conditions, making it a useful tool in scientific research.
实验室实验的优点和局限性
The advantages of using 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide in lab experiments include its stability, non-toxicity, and ability to covalently label proteins. This allows for long-term tracking of protein movements and interactions, as well as the ability to study the effects of various compounds on these interactions.
The limitations of using 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide include its specificity for cysteine residues, which limits its use to proteins that contain these residues. Additionally, the irreversible nature of the covalent bond formed between 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide and cysteine residues can make it difficult to study the effects of compounds on protein interactions over time.
未来方向
There are several potential future directions for the use of 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide in scientific research. One area of interest is the development of new compounds that can covalently label proteins with greater specificity or selectivity. Another area of interest is the use of 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide in the study of protein-protein interactions in living organisms, which could provide valuable insights into the mechanisms of various biological processes. Finally, the development of new techniques for tracking protein movements and interactions using 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide could lead to the discovery of new drug targets and therapies for a variety of diseases.
科学研究应用
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide has been widely used in scientific research as a tool to study protein-protein interactions. It is particularly useful in the study of protein kinases and their interactions with other proteins. 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide can be used to label proteins with a fluorescent tag, allowing researchers to track their movements and interactions in living cells. This technique has been used to study the interaction between protein kinases and their substrates, as well as the effects of various compounds on these interactions.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO/c16-12-6-2-1-5-11(12)9-10-15(19)18-14-8-4-3-7-13(14)17/h1-10H,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYLDEHKKRJAJS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3741366.png)
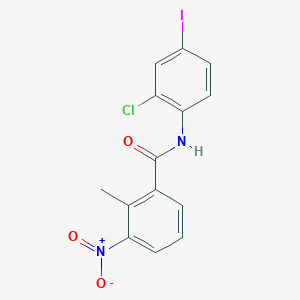
![1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)
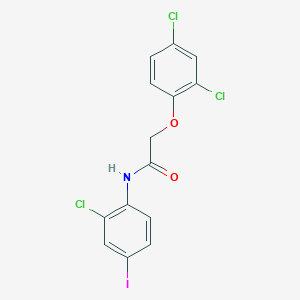
![N-(4-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3741395.png)
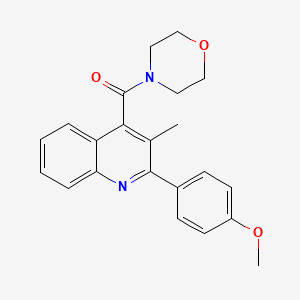

![3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3741416.png)
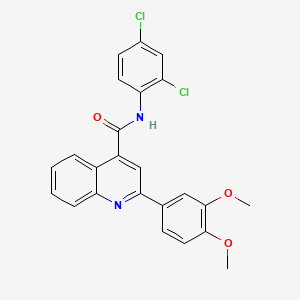
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3741431.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B3741442.png)
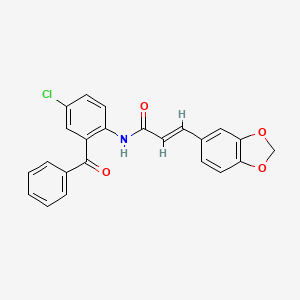
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741445.png)
![3-[4-(4-morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3741452.png)